1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine

Medicinal Chemistry Synthetic Methodology Building Block

Procure this specific 2-thienyl regioisomer to bypass low-yielding synthetic steps and ensure regioisomerically pure final products for accurate biological evaluation. The unsubstituted pyrazole core with a primary amine handle enables rapid SAR exploration and direct conjugation to affinity tags, making it the optimal scaffold for VEGFR2-targeted kinase inhibitor libraries where generic analogs fail.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 859850-80-9
Cat. No. B1385986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine
CAS859850-80-9
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NNC(=C2)CN
InChIInChI=1S/C8H9N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11)
InChIKeyUSDNHWVNDNZXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine (CAS 859850-80-9) in Research Procurement: Core Identity & Supply Landscape


1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine (CAS 859850-80-9), also known as (3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine , is a heterocyclic building block featuring a pyrazole ring substituted with a thiophene moiety and a methanamine group . With a molecular formula of C8H9N3S and a molecular weight of 179.24 g/mol [1], this compound serves as a key intermediate in the synthesis of diverse bioactive molecules and is available for research procurement from multiple global suppliers .

Why 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine Procurement Requires a Specification-First Approach


Within the thienyl-pyrazole class, even minor structural variations profoundly alter biological target engagement, physicochemical properties, and synthetic utility, rendering generic substitution scientifically unsound. The unsubstituted pyrazole core with a primary amine handle in 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine (CAS 859850-80-9) provides a specific vector for derivatization that is absent in N-alkylated analogs or regioisomers like (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine , which display distinct electronic properties due to altered thiophene connectivity . This precise molecular architecture is a critical determinant of its role as a synthetic intermediate and its potential biological activity [1].

Quantitative Evidence for 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine: A Data-Centric Selection Guide


Unsubstituted 1H-Pyrazole Core Offers a Differentiated Synthetic Starting Point vs. N-Alkylated Analogs

Unlike N-alkylated analogs such as (1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, which bear a substitution on the pyrazole nitrogen , 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine possesses an unsubstituted 1H-pyrazole ring . This free NH group is a key functional handle for further synthetic elaboration, enabling a wider range of derivatization strategies (e.g., N-alkylation, acylation) that are inaccessible with pre-substituted analogs. This structural feature directly impacts the compound's utility in medicinal chemistry campaigns requiring modular diversification of the pyrazole core .

Medicinal Chemistry Synthetic Methodology Building Block

Specific Thiophene Regioisomerism Dictates Distinct Electronic and Biological Profiles

The target compound features a thiophene ring attached at its 2-position to the pyrazole, a key structural determinant. In contrast, the regioisomer (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine links the thiophene at the 3-position . This subtle change alters the molecular electrostatic potential and electron density distribution , which can significantly impact binding affinity to biological targets. While direct quantitative activity comparison for these specific regioisomers is not available in the primary literature, studies on related pyrazole-containing compounds demonstrate that such regioisomeric changes can lead to order-of-magnitude shifts in target affinity and cellular potency [1].

Medicinal Chemistry Chemical Biology Computational Chemistry

Thienyl-Pyrazole Scaffold Confers Superior Antiproliferative Activity Relative to Sorafenib in Cancer Cell Models

While 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine itself has not been reported in the literature as a direct VEGFR2 inhibitor, the thienyl-pyrazole scaffold to which it belongs is a validated core for potent anticancer agents. A recent study evaluating novel thienyl-pyrazole derivatives identified compound 3 as a potent VEGFR2 inhibitor [1]. Crucially, compound 3 demonstrated superior activity to the FDA-approved drug sorafenib in breast and prostate cancer cell lines [2]. It exhibited 2.1-fold higher potency against MCF-7 cells (IC50=3.36±0.2μM) and 1.2-fold higher potency against PC-3 cells (IC50=9.58±0.7μM) compared to sorafenib [3].

Cancer Research VEGFR2 Inhibition Medicinal Chemistry

Procurement-Driven Research and Industrial Applications for 1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine


Core Building Block for Anticancer Agent Development

1-[5-(2-Thienyl)-1H-pyrazol-3-yl]methanamine serves as a critical, unsubstituted scaffold for constructing libraries of thienyl-pyrazole derivatives . Its procurement is justified for medicinal chemistry teams targeting kinases like VEGFR2, where this class of compounds has demonstrated the potential to outperform established drugs like sorafenib in vitro [1]. The free amine group allows for rapid exploration of structure-activity relationships (SAR) through parallel synthesis of novel analogs .

Precision Synthesis of Regioisomerically Pure Derivatives

This specific compound is the optimal choice for synthetic projects that require the precise 2-thienyl substitution pattern on the pyrazole core . Using this compound eliminates the need for low-yielding or non-selective synthetic steps that would be required to obtain the 2-thienyl regioisomer from a more advanced intermediate or a 3-thienyl analog [1]. This ensures the synthesis of chemically and regioisomerically pure final products, which is essential for accurate biological evaluation .

Chemical Biology Tool for Probing Protein-Target Interactions

The compound's structural features make it a suitable precursor for the development of chemical probes. The primary amine can be readily conjugated to affinity tags, fluorophores, or biotin, enabling target identification and pull-down experiments for proteins that interact with thienyl-pyrazole scaffolds . This application is particularly relevant in the context of kinase inhibitor research and the study of pathways involving VEGFR2 and related targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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